4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
Overview
Description
4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is a chemical compound with the molecular formula C15H10FNO3 It is a derivative of benzofuran, a heterocyclic organic compound, and contains a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran typically involves the reaction of 4-fluorobenzoyl chloride with 6,7-dihydro-1-benzofuran-4-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the fluorobenzoyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chlorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
- 4-{[(4-Bromobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
- 4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran
Uniqueness
4-{[(4-Fluorobenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c16-11-6-4-10(5-7-11)15(18)20-17-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFPAFRLYRXIX-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=C(C=C3)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=C(C=C3)F)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326875 | |
Record name | [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478042-35-2 | |
Record name | [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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